molecular formula C18H23NO6 B4107777 diethyl 4-hydroxy-4-methyl-6-oxo-2-(3-pyridinyl)-1,3-cyclohexanedicarboxylate

diethyl 4-hydroxy-4-methyl-6-oxo-2-(3-pyridinyl)-1,3-cyclohexanedicarboxylate

Cat. No. B4107777
M. Wt: 349.4 g/mol
InChI Key: OZEKMLJYTCPRAI-UHFFFAOYSA-N
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Description

Diethyl 4-hydroxy-4-methyl-6-oxo-2-(3-pyridinyl)-1,3-cyclohexanedicarboxylate, also known as rosiglitazone, is a synthetic drug that belongs to the thiazolidinedione class. It is commonly used to treat type 2 diabetes by improving insulin sensitivity and reducing blood glucose levels. In

Mechanism of Action

The mechanism of action of diethyl 4-hydroxy-4-methyl-6-oxo-2-(3-pyridinyl)-1,3-cyclohexanedicarboxylatee involves its binding to peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism. By activating PPARγ, diethyl 4-hydroxy-4-methyl-6-oxo-2-(3-pyridinyl)-1,3-cyclohexanedicarboxylatee increases insulin sensitivity and glucose uptake in adipose tissue, skeletal muscle, and liver. It also reduces insulin resistance and inflammation, which are associated with the development of type 2 diabetes.
Biochemical and Physiological Effects:
Rosiglitazone exerts its biochemical and physiological effects by regulating gene expression and protein synthesis in various tissues. It increases the expression of genes involved in glucose uptake, lipid metabolism, and inflammation, while decreasing the expression of genes involved in gluconeogenesis and adipogenesis. In addition, diethyl 4-hydroxy-4-methyl-6-oxo-2-(3-pyridinyl)-1,3-cyclohexanedicarboxylatee improves lipid profile by increasing high-density lipoprotein (HDL) cholesterol and decreasing triglycerides and low-density lipoprotein (LDL) cholesterol.

Advantages and Limitations for Lab Experiments

Rosiglitazone has several advantages for lab experiments, including its high potency, specificity, and selectivity for PPARγ. It is also readily available and easy to administer. However, diethyl 4-hydroxy-4-methyl-6-oxo-2-(3-pyridinyl)-1,3-cyclohexanedicarboxylatee has some limitations, such as its potential toxicity, off-target effects, and variability in response among different cell types and species.

Future Directions

There are several future directions for the research and development of diethyl 4-hydroxy-4-methyl-6-oxo-2-(3-pyridinyl)-1,3-cyclohexanedicarboxylatee. One area of focus is the identification of new PPARγ agonists that have improved efficacy and safety profiles. Another area of interest is the investigation of diethyl 4-hydroxy-4-methyl-6-oxo-2-(3-pyridinyl)-1,3-cyclohexanedicarboxylatee's effects on other metabolic pathways, such as mitochondrial function and autophagy. Additionally, there is a need for more studies on the long-term effects of diethyl 4-hydroxy-4-methyl-6-oxo-2-(3-pyridinyl)-1,3-cyclohexanedicarboxylatee on cardiovascular and renal outcomes in patients with type 2 diabetes.

Scientific Research Applications

Rosiglitazone has been extensively studied for its therapeutic effects on type 2 diabetes. It has been shown to improve insulin sensitivity, reduce blood glucose levels, and decrease the risk of cardiovascular disease. In addition, diethyl 4-hydroxy-4-methyl-6-oxo-2-(3-pyridinyl)-1,3-cyclohexanedicarboxylatee has been investigated for its potential use in the treatment of Alzheimer's disease, cancer, and other inflammatory conditions.

properties

IUPAC Name

diethyl 4-hydroxy-4-methyl-6-oxo-2-pyridin-3-ylcyclohexane-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO6/c1-4-24-16(21)14-12(20)9-18(3,23)15(17(22)25-5-2)13(14)11-7-6-8-19-10-11/h6-8,10,13-15,23H,4-5,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZEKMLJYTCPRAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(C(C(CC1=O)(C)O)C(=O)OCC)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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diethyl 4-hydroxy-4-methyl-6-oxo-2-(3-pyridinyl)-1,3-cyclohexanedicarboxylate
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diethyl 4-hydroxy-4-methyl-6-oxo-2-(3-pyridinyl)-1,3-cyclohexanedicarboxylate
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diethyl 4-hydroxy-4-methyl-6-oxo-2-(3-pyridinyl)-1,3-cyclohexanedicarboxylate
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diethyl 4-hydroxy-4-methyl-6-oxo-2-(3-pyridinyl)-1,3-cyclohexanedicarboxylate
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diethyl 4-hydroxy-4-methyl-6-oxo-2-(3-pyridinyl)-1,3-cyclohexanedicarboxylate
Reactant of Route 6
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diethyl 4-hydroxy-4-methyl-6-oxo-2-(3-pyridinyl)-1,3-cyclohexanedicarboxylate

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